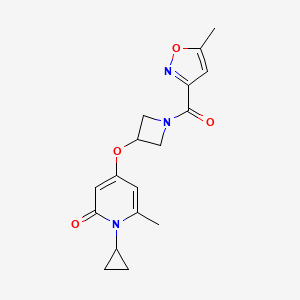

1-cyclopropyl-6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Descripción

1-cyclopropyl-6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridin-2(1H)-one core substituted with a cyclopropyl group at position 1, a methyl group at position 6, and a complex azetidinyloxy-isoxazole-carboxylate moiety at position 2.

Propiedades

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-10-5-13(7-16(21)20(10)12-3-4-12)23-14-8-19(9-14)17(22)15-6-11(2)24-18-15/h5-7,12,14H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDAVEZSZRSANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Cyclopropyl-6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, also known by its chemical name and CAS number 2034311-38-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis, and its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.36 g/mol. The compound features a complex structure that includes a pyridine ring, a cyclopropyl group, and an azetidine moiety linked through an ether bond.

Biological Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-negative bacteria. It has been reported to exhibit significant activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis, indicating its potential as a novel antibiotic agent.

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis or function, potentially disrupting essential cellular processes.

In Vitro Studies

In vitro evaluations have demonstrated that 1-cyclopropyl-6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one exhibits promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against selected bacterial strains.

Structure-Activity Relationship (SAR)

A detailed SAR analysis suggests that modifications to the azetidine and isoxazole components significantly influence the biological activity. For instance, variations in substituents on the isoxazole ring can enhance potency and selectivity towards specific bacterial targets .

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of this compound revealed that specific substitutions led to enhanced efficacy against resistant strains of bacteria. The compound demonstrated a significant reduction in bacterial growth in comparison to control groups, highlighting its therapeutic potential .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable pharmacokinetic profiles, suggesting good bioavailability and tissue distribution, which are crucial for effective treatment outcomes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.36 g/mol |

| Biological Activity | Antibacterial |

| Target Bacteria | Haemophilus influenzae, Moraxella catarrhalis |

| MIC Values | Low micromolar range |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The pyridin-2(1H)-one scaffold is a common motif in drug discovery. Below is a comparative analysis with key analogues:

Key Observations:

- Substituent Impact : The azetidinyloxy-isoxazole group confers steric hindrance and polarity, contrasting with the planar coumarin system in ’s compounds. This may reduce passive membrane diffusion but enhance target specificity .

- Cyclopropyl vs. Aromatic Groups : The cyclopropyl substituent at C1 may improve metabolic resistance compared to phenyl groups in other analogues, as small rings are less prone to oxidative metabolism .

Physicochemical and Environmental Considerations

- LogP and Solubility : The azetidine-isoxazole moiety increases polarity (predicted LogP ~1.5), enhancing aqueous solubility over coumarin-based analogues (LogP ~2.8) .

- Environmental Persistence: Per the lumping strategy in , compounds with similar structures (e.g., pyridinones and pyrimidinones) might be grouped in environmental models, though the azetidine group could differentiate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.